2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile
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Overview
Description
2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an acetonitrile group attached via an ether linkage .
Preparation Methods
The synthesis of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-8-methylquinoline and chloroacetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile can be compared with other similar compounds, such as:
2-((5-Chloro-8-methylquinolin-4-yl)oxy)acetonitrile: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-((5-Bromo-8-methylquinolin-4-yl)oxy)acetonitrile: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.
Properties
Molecular Formula |
C12H9FN2O |
---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3 |
InChI Key |
GVAALFOGTFNDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N |
Origin of Product |
United States |
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